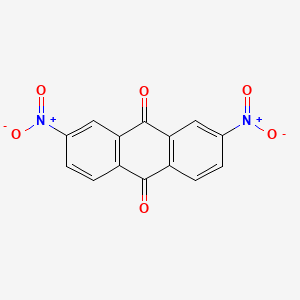

2,7-Dinitroanthraquinone

Descripción

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

2,7-dinitroanthracene-9,10-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H6N2O6/c17-13-9-3-1-7(15(19)20)5-11(9)14(18)12-6-8(16(21)22)2-4-10(12)13/h1-6H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFLONXIGNOXKCG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1[N+](=O)[O-])C(=O)C3=C(C2=O)C=CC(=C3)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H6N2O6 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00209233 | |

| Record name | 2,7-Dinitroanthraquinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00209233 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.21 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

605-28-7 | |

| Record name | 2,7-Dinitro-9,10-anthracenedione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=605-28-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,7-Dinitroanthraquinone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000605287 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,7-Dinitroanthraquinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00209233 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,7-dinitroanthraquinone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.168 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Precursor Chemistry of 2,7 Dinitroanthraquinone

Historical and Contemporary Approaches to 2,7-Dinitroanthraquinone Synthesis

The approaches to synthesizing this compound can be broadly categorized by the choice of the starting material: anthrone (B1665570) or anthraquinone (B42736). The selection of the precursor profoundly influences the isomeric distribution of the final products and the complexity of the subsequent purification steps.

A notable and regioselective method for the synthesis of this compound involves the nitration of anthrone. This approach has been found to introduce nitro groups primarily at the 2 and 7 positions. google.com A historical method describes the gradual introduction of anthrone into concentrated nitric acid at a controlled low temperature, typically between 0 and 5°C. google.com This reaction produces an intermediate compound, which can be isolated as colorless needles after being poured into glacial acetic acid. google.com

This intermediate is then treated with boiling glacial acetic acid. During this step, nitrous acid is evolved, and the substantially pure this compound separates from the solution. google.com The final product can be further purified by recrystallization from a solvent like glacial acetic acid or nitrobenzene (B124822), yielding yellow needles with a distinct melting point of 284-285°C. google.com The identity of the product is confirmed by its reduction to the well-known 2,7-diaminoanthraquinone (B1616665). google.com An alternative, though related, historical process involves the oxidation of tetra-nitro-dianthrone to achieve the desired this compound. google.com

| Parameter | Condition/Reagent | Source |

|---|---|---|

| Starting Material | Anthrone | google.com |

| Nitrating Agent | Concentrated Nitric Acid | google.com |

| Reaction Temperature | 0 to 5°C | google.com |

| Intermediate Treatment | Boiling in Glacial Acetic Acid | google.com |

| Final Product Appearance | Yellow Needles | google.com |

| Melting Point | 284-285°C | google.com |

The direct nitration of anthraquinone is a more common industrial process for producing dinitroanthraquinones but is less selective. This reaction, typically carried out with a mixture of nitric acid and sulfuric acid, yields a complex mixture of isomers. google.com The main products are generally the 1,5- and 1,8-dinitroanthraquinones, with smaller quantities of other isomers, including 1,6-, 1,7-, 2,6-, and this compound. google.comgoogle.com

The challenge in this approach lies in the separation of the desired this compound from the other isomers. Due to the similar physical properties of the isomers, this separation is often complex. Fractional crystallization is a common strategy employed to isolate specific isomers from the mixture. google.com For instance, processes have been developed where the isomer mixture is dissolved in a suitable solvent, such as nitrobenzene, at an elevated temperature. google.com By carefully and gradually cooling the solution, different isomers can be precipitated and separated at various temperature stages. google.com While this method is effective for separating the major 1,5- and 1,8-isomers, isolating the less abundant beta-isomers like this compound requires more refined and often multi-step separation schemes. google.com

Optimization of Reaction Conditions for Enhanced Yield and Selectivity

To improve the efficiency of dinitroanthraquinone synthesis, significant research has focused on optimizing reaction parameters such as temperature, catalysts, and solvent systems. These factors can have a substantial impact on the reaction rate, the yield of the desired product, and the regioselectivity of the nitration.

Temperature is a critical parameter in the nitration of both anthrone and anthraquinone. In the regioselective synthesis from anthrone, maintaining a low temperature (0-5°C) during the initial nitration step is crucial for the formation of the specific intermediate that leads to the 2,7-isomer. google.com

When nitrating anthraquinone, temperature control affects the isomer distribution. Low-temperature reactions, sometimes as low as -20°C, are reported to favor the formation of 1,5- and 1,8-dinitroanthraquinones. google.com While higher temperatures (up to 65°C) can significantly shorten reaction times, they may also lead to different product distributions and increased side reactions. google.com For instance, one process describes a multi-stage heating process, starting at 0-5°C and gradually warming to 60-65°C to ensure the nitration reaction goes to completion. google.com In some solvent-based nitration methods, catalysts such as mercury sulfate (B86663) have been employed to facilitate the reaction. patsnap.com

The choice of solvent plays a multifaceted role in the synthesis and purification of this compound. In the nitration of anthrone, glacial acetic acid serves not only as a medium for the conversion of the intermediate but also as a solvent for recrystallization, highlighting its dual function in achieving a pure final product. google.com

Advanced Isolation and Purification Techniques for this compound

Obtaining high-purity this compound, particularly from the isomeric mixtures produced by the direct nitration of anthraquinone, necessitates advanced isolation and purification techniques. The primary method relies on the differences in solubility among the various dinitroanthraquinone isomers.

Recrystallization is a fundamental technique for purifying the crude product. As demonstrated in the synthesis from anthrone, this compound can be effectively purified by recrystallizing from glacial acetic acid or nitrobenzene to obtain a product with a high melting point. google.com

For complex isomer mixtures, fractional crystallization is the method of choice. This involves dissolving the crude dinitroanthraquinone mixture in a hot solvent, such as nitrobenzene or 1-chloronaphthalene, and then cooling the solution in a controlled manner. google.comjustia.com The least soluble isomer in the cold solvent, often 1,5-dinitroanthraquinone, will crystallize out first and can be removed by filtration. google.comjustia.com The mother liquor, now enriched in the other isomers, can be subjected to further cooling stages or solvent volume reduction to sequentially crystallize out other isomers. Isolating the 2,7-isomer from such a mixture requires careful optimization of the solvent system, temperature gradients, and potentially repeated crystallization steps. Other specialized solvents, such as adipic acid dinitrile and sulpholane, have also been patented for the selective precipitation of dinitroanthraquinone isomers. justia.com

| Solvent | Application | Source |

|---|---|---|

| Glacial Acetic Acid | Reaction Medium & Recrystallization | google.com |

| Nitrobenzene | Recrystallization & Fractional Crystallization | google.comgoogle.com |

| Dichloroethane | Reaction Solvent (Flow Chemistry) | patsnap.com |

| Sulpholane | Isomer Separation/Purification | justia.com |

| 1-Chloronaphthalene | Isomer Separation/Purification | justia.com |

| Adipic acid dinitrile | Isomer Separation/Purification | justia.com |

Chromatographic Separation of Dinitroanthraquinone Isomers

The nitration of anthraquinone-based compounds often produces a mixture of various dinitroanthraquinone isomers. google.comgoogle.com Consequently, effective separation techniques are crucial for isolating the desired 2,7-isomer. High-speed liquid chromatography is a documented method for the analysis and separation of dinitroanthraquinone isomers. google.com This technique allows for the direct recovery of high-purity isomers from the reaction system. google.com While specific documented applications for this compound are not detailed, the principles of liquid chromatography are broadly applicable to separating isomers with different polarities and structural properties that arise during synthesis.

Table 2: Chromatographic Separation Approach

| Technique | Application | Reference |

|---|---|---|

| High-Speed Liquid Chromatography | Analysis and separation of dinitroanthraquinone isomer mixtures. | google.com |

Recrystallization and Precipitation Strategies for High Purity this compound

Following the initial synthesis, purification is essential to obtain this compound of high purity. Recrystallization is a primary method employed for this purpose. google.commt.com The crude product obtained from the synthesis can be recrystallized from solvents such as glacial acetic acid or nitrobenzene. google.com This process involves dissolving the compound in a hot solvent and allowing it to cool, whereupon the pure substance crystallizes while impurities remain in the mother liquor. mt.com

When recrystallized from these solvents, this compound is obtained as yellow needles with a distinct melting point of 284-285°C. google.com Another purification strategy involves stirring a mixture of dinitroanthraquinone isomers in a solvent like nitrobenzene, which can selectively precipitate a specific isomer, allowing it to be separated by filtration. prepchem.com

Table 3: Recrystallization Parameters for this compound

| Solvent | Resulting Product Form | Melting Point | Reference |

|---|---|---|---|

| Glacial Acetic Acid | Yellow Needles | 284-285°C | google.com |

| Nitrobenzene | Yellow Needles | 284-285°C | google.com |

Molecular Derivatization and Functionalization of 2,7 Dinitroanthraquinone

Strategies for Introducing Diverse Functional Groups

The introduction of new functionalities onto the 2,7-dinitroanthraquinone molecule is primarily achieved through the chemical transformation of its nitro groups or by direct substitution on the aromatic core. These strategies open pathways to a broad spectrum of amino, cyano, and halogenated derivatives.

A fundamental and widely utilized derivatization strategy is the reduction of the two nitro groups to form 2,7-diaminoanthraquinone (B1616665). This transformation is a key step in creating compounds with altered electronic properties and provides reactive sites for further functionalization. The reduction converts the electron-withdrawing nitro groups into electron-donating amino groups, significantly impacting the molecule's chemical and photophysical characteristics.

The transformation of this compound into 2,7-diaminoanthraquinone is a well-established reaction. google.com This reduction is a crucial proof of the constitution and purity of the parent dinitro compound. google.com The resulting 2,7-diaminoanthraquinone is a valuable intermediate in the synthesis of more complex molecules, including dyes and functional materials. For instance, the amino groups can undergo further reactions, such as diazotization, to create azo dyes, a common strategy for related isomers like 2,6-diaminoanthraquinone. asianpubs.orgasianpubs.org

Direct functionalization of the anthraquinone (B42736) core provides another route to novel derivatives. Cyanation, the introduction of cyano (-CN) groups, is particularly significant for creating electron-poor molecules with potential applications in materials science.

A specific protocol has been developed for the conversion of 2,7-dinitro-9,10-anthraquinone into 2,7-dinitro-9,10-dicyanoanthracene. acs.org This process involves a carefully controlled, multi-step reaction. Due to the electron-poor nature of the starting material, the reaction proceeds through the formation of a cyanohydrin intermediate, with the delayed addition of a potassium cyanide (KCN) catalyst being critical to the success of the synthesis. acs.org

During this cyanation reaction, the formation of a brominated cyanoanthracene byproduct was also observed. acs.org This finding points toward the feasibility of direct halogenation of the anthraquinone core as a method for synthesizing halogenated acenes via reductive aromatization. acs.org While this specific example arose as a byproduct, targeted halogenation reactions, such as bromination using elemental bromine, are known for other diaminoanthraquinone isomers and are a viable strategy for introducing halogens onto the aromatic rings. nih.gov

Synthesis of Novel this compound Analogues

Building upon the fundamental functionalization strategies, researchers can design and synthesize novel analogues of this compound with tailored structures and properties.

The synthesis of various 2,7-disubstituted anthraquinones has been a subject of research, leading to compounds with potential biological activities. researchgate.net By starting with or creating the 2,7-disubstitution pattern, chemists can introduce a range of functional groups, such as carboxylic acids, to explore structure-activity relationships. For example, anthraquinone-2,7-dicarboxylic acid has been synthesized and evaluated for its biological properties. researchgate.net This demonstrates a rational approach to designing derivatives where the functional groups at the 2 and 7 positions are systematically varied to achieve desired outcomes.

The synthesis of these derivatives often involves multi-step processes. For instance, the synthesis of 1,3-dihydroxy-9,10-anthraquinone-2-carboxylic acid (DHAQC), an analogue with a different substitution pattern, was achieved through a Friedel–Crafts condensation reaction, yielding a product with notable biological selectivity. dovepress.com Similar synthetic principles can be applied to create a library of 2,7-disubstituted compounds.

The modification of the this compound structure is a powerful tool for tuning its properties for specific high-technology and biomedical applications. The strategic placement of substituents allows for precise control over the molecule's electronic and physical characteristics.

A key example is the synthesis of 2,7-dinitro-9,10-dicyanoanthracene, designed to create a material with an exceptionally low Lowest Unoccupied Molecular Orbital (LUMO) level. acs.org The placement of nitro groups at the 2,7-positions was a deliberate design choice to break the molecule's symmetry, which is expected to improve its solubility. acs.org The combination of four strong electron-withdrawing groups (two nitro, two cyano) resulted in one of the lowest LUMO levels measured for an anthracene (B1667546) derivative, a desirable property for creating n-type organic semiconductor materials. acs.org

| Compound | Key Functional Groups | Target Application/Property | Observed Outcome |

|---|---|---|---|

| 2,7-Dinitro-9,10-dicyanoanthracene | -NO₂, -CN | Low LUMO Level, Improved Solubility | Exceptionally low LUMO level; high reversibility on reduction. acs.org |

| Anthraquinone-2,7-dicarboxylic acid | -COOH | Biological Activity | Promising inhibitory agent in mast cell and neutrophil degranulation studies. researchgate.net |

| 1,3-dihydroxy-9,10-anthraquinone-2-carboxylic acid (DHAQC) | -OH, -COOH | Selective Cytotoxicity | Showed greater selectivity against breast cancer cells (MCF-7) compared to normal cells (MCF-10A). dovepress.com |

Chemical Reactivity of Functionalized this compound Derivatives

The introduction of new functional groups onto the this compound framework imparts new chemical reactivity to the resulting derivatives. The amino, cyano, and other substituted analogues can participate in a variety of subsequent chemical reactions.

Derivatives such as 2,7-diaminoanthraquinone possess reactive amino groups that can be readily diazotized and coupled with other aromatic compounds to form complex dye structures, as has been demonstrated extensively with the 2,6-isomer. asianpubs.orgasianpubs.org

Electrophilic Substitution Patterns in Nitro-Substituted Anthraquinones

Electrophilic aromatic substitution (EAS) is a fundamental class of reactions for functionalizing aromatic compounds. However, the reactivity of the anthraquinone nucleus is significantly influenced by the substituents it bears. The parent anthraquinone ring is already deactivated towards electrophilic attack due to the electron-withdrawing nature of its two carbonyl groups.

The introduction of nitro (-NO₂) groups further deactivates the aromatic system. The nitro group is one of the most powerful deactivating groups due to its strong electron-withdrawing inductive and resonance effects. youtube.comlibretexts.org In electrophilic aromatic substitution, these groups direct incoming electrophiles to the meta position relative to themselves. youtube.com

In this compound, the molecule is heavily deactivated, making electrophilic substitution reactions exceptionally challenging to achieve. Any potential substitution would require harsh reaction conditions. The directing effects of the functional groups present on the anthraquinone core are summarized in the table below.

| Functional Group | Position(s) | Electronic Effect | Directing Influence |

| Carbonyl (-C=O) | 9, 10 | Deactivating | meta (to the other ring) |

| Nitro (-NO₂) | 2, 7 | Strongly Deactivating | meta |

For an incoming electrophile, the potential sites of attack are influenced by these combined effects. The nitro group at position 2 directs towards its meta positions (4 and, notionally, the already substituted position 9). The nitro group at position 7 directs towards its meta positions (5 and, notionally, the already substituted position 10). The carbonyl groups strongly deactivate the peri-positions (1, 4, 5, 8). Consequently, the molecule exhibits very low reactivity towards electrophiles, and forcing a reaction would likely lead to a complex mixture of products or decomposition.

Redox Chemistry of this compound and Its Reduced Forms

The redox chemistry of this compound is characterized by two primary processes: the reduction of the nitro groups and the reversible reduction of the quinone system. These processes are fundamental to its chemical behavior and its utility as a precursor for other functional molecules, such as dyes.

The most significant transformation is the reduction of the two nitro groups to form 2,7-diaminoanthraquinone. google.com This conversion from a dinitro to a diamino derivative fundamentally alters the electronic character of the molecule, transforming the electron-withdrawing nitro substituents into electron-donating amino groups. This change significantly impacts the redox potential of the anthraquinone core.

The anthraquinone moiety itself is a well-known redox-active system, capable of undergoing a reversible two-electron, two-proton reduction to form the corresponding hydroquinone. The potential at which this reduction occurs is highly sensitive to the nature of the substituents on the aromatic rings.

Effect of Nitro Groups: The presence of the strongly electron-withdrawing nitro groups in this compound facilitates the reduction of the quinone system. These groups lower the energy of the Lowest Unoccupied Molecular Orbital (LUMO), making the molecule a better electron acceptor. nih.gov This results in a less negative (or more positive) reduction potential compared to unsubstituted anthraquinone. The introduction of nitro groups can enhance electron delocalization and increase the number of electrochemically active sites. nih.gov

Properties of Reduced Forms: The primary reduced form, 2,7-diaminoanthraquinone, exhibits markedly different redox behavior. The amino (-NH₂) groups are electron-donating, which increases the electron density of the anthraquinone core. This makes the quinone system more difficult to reduce, shifting its redox potential to more negative values compared to the parent anthraquinone. rsc.org The amino groups in 2,7-diaminoanthraquinone can undergo further reactions, such as diazotization, to create a variety of dye derivatives. asianpubs.orgasianpubs.org

The influence of substituents on the electrochemical potential of the anthraquinone core is a key area of research for applications such as organic batteries. rsc.org

| Substituent Type on Anthraquinone Core | Example Group(s) | Effect on Electron Density | Impact on Quinone Reduction Potential |

| Electron-Withdrawing | -NO₂, -CN, Halogens | Decreases | Becomes less negative (easier to reduce) |

| Electron-Donating | -NH₂, -OH, -OR | Increases | Becomes more negative (harder to reduce) |

Advanced Spectroscopic Characterization Techniques for 2,7 Dinitroanthraquinone Research

Vibrational Spectroscopy for Structural Elucidation

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman techniques, is fundamental in identifying the characteristic bonds and functional groups within the 2,7-Dinitroanthraquinone molecule.

FT-IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. In the analysis of this compound, the FT-IR spectrum is dominated by the characteristic vibrations of the carbonyl (C=O), nitro (NO₂), and aromatic ring structures.

The anthraquinone (B42736) core displays strong absorption bands corresponding to the stretching vibrations of its two carbonyl groups. These typically appear in the region of 1670-1690 cm⁻¹. The presence of electron-withdrawing nitro groups on the aromatic rings can slightly shift this frequency.

The nitro groups are responsible for two distinct and strong absorption bands:

Asymmetric stretching vibration (νₐₛ(NO₂)) : Typically observed in the 1500–1560 cm⁻¹ range.

Symmetric stretching vibration (νₛ(NO₂)) : Usually found in the 1300–1370 cm⁻¹ range.

The aromatic skeleton of the molecule gives rise to several characteristic bands. The C=C stretching vibrations within the aromatic rings are expected to appear in the 1450-1600 cm⁻¹ region. Aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹, while out-of-plane C-H bending vibrations, which are indicative of the substitution pattern, appear in the 650-900 cm⁻¹ range.

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

|---|---|---|

| Aromatic C-H Stretch | 3000 - 3100 | Medium |

| Quinone C=O Stretch | 1670 - 1690 | Strong |

| Aromatic C=C Stretch | 1450 - 1600 | Medium to Strong |

| Asymmetric NO₂ Stretch | 1500 - 1560 | Strong |

| Symmetric NO₂ Stretch | 1300 - 1370 | Strong |

| Aromatic C-H Out-of-Plane Bend | 650 - 900 | Strong |

Raman spectroscopy serves as a valuable counterpart to FT-IR. It detects molecular vibrations through inelastic scattering of monochromatic light. While FT-IR is sensitive to polar bonds (like C=O), Raman spectroscopy is particularly effective for analyzing non-polar, symmetric bonds. The symmetric nature of the dinitro-substituted anthraquinone core makes certain vibrations, particularly those of the aromatic rings, highly Raman active.

Key features expected in the Raman spectrum of this compound include:

Symmetric Nitro Stretch : The symmetric NO₂ stretching vibration, also seen in IR, often gives a strong signal in the Raman spectrum.

Ring Breathing Vibrations : The collective, symmetric expansion and contraction of the aromatic rings produce intense and characteristic Raman bands, typically found in the 1000-1600 cm⁻¹ range.

Quinone C=O Stretch : The carbonyl stretch is also Raman active and appears in a similar region to its IR absorption.

The combination of FT-IR and Raman spectroscopy provides a more complete vibrational profile of the molecule. For instance, in centrosymmetric or highly symmetric molecules, some vibrations may be exclusively Raman active or IR active, providing complementary structural data. Techniques like Surface-Enhanced Raman Spectroscopy (SERS) can be employed to significantly enhance the signal for trace amounts of material. nih.govresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Analysis

NMR spectroscopy is an indispensable technique for mapping the carbon-hydrogen framework of a molecule. It provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms.

Proton (¹H) NMR: Due to the plane of symmetry in this compound, the six aromatic protons are chemically equivalent in pairs, leading to an expectation of three distinct signals in the ¹H NMR spectrum. The powerful electron-withdrawing effects of the carbonyl and nitro groups will deshield these protons, shifting their signals significantly downfield into the aromatic region (typically δ 7.5-9.0 ppm).

The expected signals are:

H-1 and H-8 : These protons are adjacent to a carbonyl group and will appear as a doublet.

H-3 and H-6 : These protons are ortho to a nitro group and will appear as a doublet of doublets.

H-4 and H-5 : These protons are meta to a nitro group and will appear as a doublet.

Carbon-13 (¹³C) NMR: The symmetry of the molecule reduces the number of unique carbon signals. Instead of 14, only seven distinct signals are expected in the ¹³C NMR spectrum. The carbonyl carbons (C-9 and C-10) are the most deshielded and appear far downfield (δ > 180 ppm). The carbons directly attached to the electron-withdrawing nitro groups (C-2 and C-7) will also be significantly deshielded compared to other aromatic carbons. Carbons at the ring junctions (C-4a, C-8a, C-9a, C-10a) also have characteristic chemical shifts. researchgate.net

| Atom | Technique | Predicted Chemical Shift (ppm) | Expected Multiplicity |

|---|---|---|---|

| H-1, H-8 | ¹H NMR | ~ δ 8.2 - 8.5 | Doublet (d) |

| H-3, H-6 | ¹H NMR | ~ δ 8.6 - 8.9 | Doublet of Doublets (dd) |

| H-4, H-5 | ¹H NMR | ~ δ 7.8 - 8.1 | Doublet (d) |

| C-9, C-10 | ¹³C NMR | > δ 180 | Singlet |

| C-2, C-7 | ¹³C NMR | ~ δ 145 - 150 | Singlet |

| Other Aromatic & Quaternary Carbons | ¹³C NMR | ~ δ 120 - 140 | Singlets and Doublets (coupled) |

While 1D NMR provides essential data, 2D NMR techniques are crucial for unambiguous signal assignment and complete structural confirmation.

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would show correlations between adjacent protons on the same aromatic ring (e.g., between H-1 and H-3, and between H-3 and H-4), confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence) : This technique correlates directly bonded protons and carbons. It would be used to definitively assign which proton signal corresponds to which carbon signal for all C-H bonds in the molecule.

HMBC (Heteronuclear Multiple Bond Correlation) : HMBC shows correlations between protons and carbons that are two or three bonds apart. This is particularly powerful for identifying quaternary carbons (which have no attached protons) and piecing together the molecular skeleton. For example, correlations from H-1 to the carbonyl carbon C-9 and the quaternary carbon C-8a would confirm their positions relative to each other.

These advanced methods, used in concert, allow for the complete and unambiguous assignment of every proton and carbon atom in the this compound structure.

Electronic Absorption and Emission Spectroscopy

UV-Visible (UV-Vis) absorption spectroscopy provides insight into the electronic transitions within the molecule. The anthraquinone core is a chromophore, and its electronic spectrum is characterized by two main types of transitions:

π → π* transitions : These are high-energy, high-intensity absorptions typically occurring in the UV region (below 350 nm). They arise from the promotion of electrons in the delocalized π-system of the aromatic rings. nih.gov

n → π* transitions : These are lower-energy, lower-intensity absorptions that occur at longer wavelengths, often extending into the visible region (around 400 nm). nih.gov They involve the promotion of a non-bonding electron from an oxygen lone pair in the carbonyl group to an antibonding π* orbital.

The presence of two nitro groups, which are strong electron-withdrawing auxochromes, significantly influences the absorption spectrum. They can cause a bathochromic (red) shift of the absorption bands, moving them to longer wavelengths and potentially imparting color to the compound. The position and intensity of these absorption bands are also sensitive to the solvent environment. nih.gov

In terms of emission spectroscopy, many anthraquinone derivatives are known to be weak emitters or non-fluorescent. The efficient intersystem crossing from the excited singlet state to the triplet state often quenches fluorescence. The presence of nitro groups, which are known to promote intersystem crossing, would further suggest that this compound is likely to exhibit very weak fluorescence or phosphorescence at room temperature in solution.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a foundational technique for studying the electronic transitions within molecules like this compound. The absorption of UV or visible light promotes electrons from lower energy molecular orbitals to higher energy ones. libretexts.org For anthraquinone and its derivatives, these absorptions are primarily associated with two types of transitions: π → π* and n → π*. nih.gov

The core anthraquinone structure is a chromophore that gives rise to characteristic absorption bands. The π → π* transitions, which involve the excitation of electrons from bonding π orbitals to antibonding π* orbitals, are typically intense and appear in the UV region. libretexts.org The n → π* transitions involve the promotion of an electron from a non-bonding orbital (n), such as those on the carbonyl oxygens, to an antibonding π* orbital. These transitions are generally weaker and occur at longer wavelengths compared to π → π* transitions. libretexts.org

The presence of two nitro (-NO₂) groups at the 2 and 7 positions of the anthraquinone skeleton significantly influences the electronic spectrum. These nitro groups act as powerful auxochromes (color-enhancing groups) and are strongly electron-withdrawing. This electronic perturbation affects the energy levels of the molecular orbitals, typically causing a bathochromic shift (a shift to longer wavelengths) of the absorption bands. nih.gov This shift occurs because the electron-withdrawing nature of the nitro groups can extend the conjugation and lower the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). acs.org The relationship between the energy of the transition and the wavelength of light is governed by Planck's relation. wikipedia.orgyoutube.comkhanacademy.org

The UV-Vis spectrum of this compound is therefore expected to display characteristic bands corresponding to these transitions, modified by the influence of the nitro substituents. The exact position and intensity of these bands can be further affected by the solvent used for the analysis, a phenomenon known as solvatochromism. wikipedia.org

Table 1: Expected Electronic Transitions for this compound

| Transition Type | Expected Wavelength Region (nm) | Description |

|---|---|---|

| π → π* | 250 - 350 | Intense absorption bands arising from the conjugated aromatic system. |

| n → π* | > 350 | Weaker absorption band, characteristic of the carbonyl groups, shifted by nitro group influence. |

Time-Resolved Fluorescence Spectroscopy for Photophysical Dynamics

Time-resolved fluorescence spectroscopy is a powerful method for investigating the dynamic processes that occur in a molecule's excited state after light absorption. wikipedia.orgresearchgate.net This technique monitors the decay of fluorescence intensity over time, typically on picosecond to nanosecond timescales, providing insights into processes like vibrational relaxation, intersystem crossing, and non-radiative decay. researchgate.netlaserfocusworld.comnews-medical.net

However, the application of this technique to this compound is primarily focused on understanding its lack of significant fluorescence. Nitroaromatic compounds are well-known to be potent fluorescence quenchers. sxu.edu.cnchalcogen.rowestmont.edu The electronically excited states of most nitroaromatics are very short-lived because they undergo extremely rapid and efficient non-radiative decay. rsc.org The primary mechanism for this quenching is a high rate of intersystem crossing (ISC) from the lowest excited singlet state (S₁) to a triplet state (T₁). rsc.org Fluorescence, which is emission from the S₁ state, cannot compete with this rapid ISC process, which can occur on a sub-picosecond timescale. rsc.org

Therefore, this compound is expected to be essentially non-fluorescent or, at best, a very weak emitter. Time-resolved techniques can be employed not to measure a fluorescence decay, but to study the transient species formed after excitation. For instance, time-resolved transient absorption spectroscopy, a related technique, can be used to observe the formation and decay of the triplet state populated via intersystem crossing. researchgate.net By studying these ultrafast dynamics, researchers can characterize the non-radiative pathways that dominate the de-excitation of this compound and understand the photophysical influence of the nitro groups on the anthraquinone core. researchgate.net

Mass Spectrometry for Molecular Identification and Impurity Profiling

Mass spectrometry (MS) is an essential analytical tool that measures the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition, and the elucidation of molecular structure.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Complex Mixtures

Liquid chromatography-mass spectrometry (LC-MS) combines the separation power of high-performance liquid chromatography (HPLC) with the detection capabilities of mass spectrometry. nih.gov This hyphenated technique is exceptionally well-suited for the analysis of this compound in complex mixtures, such as reaction crude, industrial process solutions, or environmental samples. rsc.orgrsc.org

A key challenge in the synthesis and analysis of this compound is the potential for the formation of other dinitroanthraquinone isomers (e.g., 1,5-, 1,8-, 2,6-isomers). google.comgoogle.com These isomers have the exact same molecular weight and can be difficult to distinguish by mass spectrometry alone. HPLC provides the necessary separation, as different isomers will exhibit different retention times on a chromatographic column due to subtle differences in their polarity and interaction with the stationary phase. nih.govsielc.comcabidigitallibrary.org

In a typical LC-MS analysis, the sample mixture is injected into an HPLC system. As the separated components, including this compound and its isomers, elute from the column, they are introduced into the mass spectrometer's ion source. The mass spectrometer then provides a mass spectrum for each eluting peak, confirming the molecular weight and aiding in identification. This approach allows for both the qualitative identification and quantitative analysis of this compound, even in the presence of closely related impurities. nih.govresearchgate.net

Table 2: Illustrative LC-MS Method for Isomer Separation

| Parameter | Condition | Purpose |

|---|---|---|

| HPLC Column | C18 Reversed-Phase (e.g., 150 x 4.6 mm, 5 µm) | Separation based on hydrophobicity. |

| Mobile Phase | Gradient of Acetonitrile (B52724) and Water (with formic acid) | Elutes compounds of varying polarities. |

| Flow Rate | 1.0 mL/min | Standard analytical flow. |

| Ionization Mode | Electrospray Ionization (ESI), Negative Mode | Forms [M-H]⁻ ions, suitable for nitroaromatics. |

| MS Detection | Full Scan (e.g., m/z 100-500) | Detects all ions within the mass range. |

High-Resolution Mass Spectrometry (HRMS) in Derivatization Studies

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically to within a few parts per million (ppm). thermofisher.com This capability is crucial for unambiguously determining the elemental composition of a molecule. researchgate.netnih.gov For this compound (C₁₄H₆N₂O₆), the theoretical exact mass of its monoisotopic peak can be calculated with high precision. An experimental HRMS measurement that matches this theoretical value provides definitive confirmation of the compound's elemental formula, distinguishing it from other potential compounds with the same nominal mass. iaph.esnih.gov

HRMS is particularly valuable in derivatization studies. For example, the nitro groups of this compound can be chemically reduced to form amino groups, yielding products such as 2-amino-7-nitroanthraquinone and 2,7-diaminoanthraquinone (B1616665). These derivatives have different molecular formulas and, consequently, different exact masses. HRMS can be used to monitor the progress of such reactions and to confirm the identity of the resulting products with a high degree of confidence. iaph.es By measuring the exact mass of a reaction product, researchers can confirm that the desired chemical transformation (e.g., the replacement of O₂ with H₂) has occurred.

Table 3: Exact Mass Data for this compound and Its Derivatives

| Compound | Molecular Formula | Calculated Monoisotopic Mass (Da) |

|---|---|---|

| This compound | C₁₄H₆N₂O₆ | 298.02258 |

| 2-Amino-7-nitroanthraquinone | C₁₄H₈N₂O₄ | 268.04841 |

| 2,7-Diaminoanthraquinone | C₁₄H₁₀N₂O₂ | 238.07423 |

Computational Chemistry and Theoretical Investigations of 2,7 Dinitroanthraquinone

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to investigating the electronic nature of 2,7-Dinitroanthraquinone. These methods provide a detailed picture of the molecule's structure and how its electrons are distributed, which in turn governs its chemical reactivity.

Density Functional Theory (DFT) is a robust computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. For anthraquinone (B42736) and its derivatives, calculations are often performed using functionals like B3LYP with basis sets such as 6-31G(d,p) to accurately model their ground-state molecular geometries. nih.gov Such studies confirm that the core anthraquinone structure is largely planar. researchgate.net

Below is a table of theoretical electronic properties for a representative anthraquinone system, as would be calculated using DFT.

| Property | Representative Value | Description |

| Total Energy (Hartree) | -1135.5 | The total energy of the molecule in its optimized, lowest-energy state. |

| Dipole Moment (Debye) | 2.5 | A measure of the molecule's overall polarity arising from charge separation. |

| Point Group | C2h | The symmetry group to which the optimized molecule belongs. |

Note: The values in this table are illustrative for a dinitro-substituted anthraquinone system and are representative of what would be obtained from DFT calculations.

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical for understanding a molecule's chemical reactivity and electronic transitions. nih.gov The HOMO is the outermost orbital containing electrons and represents the ability to donate electrons, while the LUMO is the innermost orbital without electrons and represents the ability to accept electrons. nih.govmdpi.com

The following table summarizes key FMO properties and related chemical descriptors.

| Parameter | Symbol | Formula | Significance |

| HOMO Energy | E_HOMO | - | Related to ionization potential; electron-donating ability. |

| LUMO Energy | E_LUMO | - | Related to electron affinity; electron-accepting ability. |

| Energy Gap | ΔE | E_LUMO - E_HOMO | Indicates chemical reactivity and kinetic stability. ajchem-a.com |

| Ionization Potential | I | -E_HOMO | The energy required to remove an electron. |

| Electron Affinity | A | -E_LUMO | The energy released when an electron is added. |

| Chemical Hardness | η | (I - A) / 2 | Measures resistance to change in electron distribution. |

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. nih.gov These simulations provide valuable insights into the conformational flexibility of this compound and its non-covalent interactions with surrounding molecules, such as solvents or other molecules in a condensed phase. whiterose.ac.uk

By simulating the molecule's trajectory, MD can reveal how the nitro groups might rotate or twist relative to the anthraquinone plane and how the molecule as a whole behaves in different environments. This is crucial for understanding how the molecule packs in a crystal lattice or how it aligns in a liquid crystal host. whiterose.ac.uk Analysis of MD trajectories can explore the stability of different conformations and the dynamic behavior of the molecule, which influences its bulk properties. nih.gov

Theoretical Studies on Reaction Mechanisms and Photophysical Behavior

Computational methods are also employed to explore how this compound participates in chemical reactions and how it interacts with light.

The photophysical behavior of this compound can be investigated using methods like Time-Dependent Density Functional Theory (TD-DFT). This approach is used to calculate the energies of electronic excited states, which correspond to the absorption of light. researchgate.netmdpi.com By modeling these photoinduced processes, researchers can predict the molecule's UV-visible absorption spectrum. whiterose.ac.uk These calculations help assign specific electronic transitions (e.g., n → π* or π → π*) to the observed absorption bands, providing a deeper understanding of the molecule's color and its behavior upon excitation by light. whiterose.ac.uk

The HOMO-LUMO energy gap (ΔE), calculated using quantum chemical methods, is strongly correlated with a molecule's electronic and optical properties. A smaller energy gap typically corresponds to absorption of longer wavelengths of light, shifting the molecule's color towards the red end of the spectrum.

The energy gap is a central parameter that connects the molecular structure to its functional properties. For instance, in the context of materials science, the HOMO-LUMO gap is a primary factor in designing organic dyes and pigments, as it dictates the color and electronic characteristics of the material. whiterose.ac.uk A comprehensive analysis of this gap allows for the theoretical prediction of how structural modifications—such as the addition or change of substituent groups on the anthraquinone core—will affect the molecule's properties.

Cheminformatics and Molecular Descriptors in this compound Research

Cheminformatics plays a crucial role in modern computational chemistry by providing the tools to analyze and predict the properties of chemical compounds based on their molecular structure. For this compound, cheminformatics is primarily concerned with the calculation and interpretation of various molecular descriptors. These descriptors are numerical values that encode different aspects of a molecule's structure and are fundamental in the development of Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models. Such models are instrumental in predicting the biological activity, physicochemical properties, and potential applications of compounds like this compound.

Molecular Descriptors of this compound

A variety of molecular descriptors can be calculated for this compound to provide insights into its chemical nature. These descriptors are broadly categorized into constitutional, topological, geometrical, and electronic descriptors. Public chemical databases provide a range of pre-computed descriptors for this compound.

Table 1: Key Molecular and Physicochemical Descriptors for this compound Data sourced from publicly available chemical databases.

| Descriptor Type | Descriptor Name | Value | Source |

| Molecular Identity | Molecular Formula | C₁₄H₆N₂O₆ | |

| Molecular Weight | 298.21 g/mol | ||

| CAS Registry Number | 605-28-7 | ||

| Physicochemical Properties | XLogP3-AA | 2.5 | |

| Topological Polar Surface Area (TPSA) | 126 Ų | ||

| Structural Features | Hydrogen Bond Acceptor Count | 6 | |

| Heavy Atom Count | 22 | ||

| Rotatable Bond Count | 0 | - | |

| Complexity | 492 |

Detailed Research Findings

While comprehensive QSAR or specific molecular modeling studies focused exclusively on this compound are not extensively documented in publicly accessible literature, the calculated molecular descriptors provide a foundation for predicting its behavior.

The XLogP3-AA value of 2.5 suggests a moderate level of lipophilicity. This descriptor is crucial in pharmacokinetic predictions, as it influences a molecule's ability to cross biological membranes.

The Topological Polar Surface Area (TPSA) of 126 Ų indicates the surface area of the molecule that is composed of polar atoms (in this case, the oxygen and nitrogen atoms of the nitro and quinone groups). TPSA is a key predictor of drug transport properties, including intestinal absorption and blood-brain barrier penetration.

The presence of six hydrogen bond acceptors (the oxygen atoms in the nitro and carbonyl groups) and no hydrogen bond donors suggests that this compound can interact with biological targets through hydrogen bonding.

The complexity score of 492 is a measure of the intricacy of the molecular structure, taking into account its elemental composition, and topology.

These descriptors, when used in broader computational studies on anthraquinone derivatives, help in understanding the structural requirements for specific biological activities or material properties. For instance, in the design of novel dyes or therapeutic agents based on the anthraquinone scaffold, these cheminformatic parameters for the 2,7-dinitro substituted variant would serve as a critical data point for comparative analysis and in silico screening. The lack of rotatable bonds indicates a rigid molecular structure, a feature that can be advantageous in drug design as it reduces the conformational entropy loss upon binding to a target.

Reactivity Pathways and Environmental Transformations of 2,7 Dinitroanthraquinone

Abiotic Degradation Mechanisms

Abiotic degradation involves the transformation of a chemical compound through non-biological processes. For 2,7-Dinitroanthraquinone, these pathways are primarily driven by light energy (photolysis) and chemical reactions such as oxidation and reduction that occur in the environment.

Photodegradation is a significant abiotic process that can lead to the transformation of contaminants in surface waters and on soil surfaces. mdpi.com This process is initiated when a molecule absorbs light energy, leading to an excited state that can result in the cleavage of chemical bonds. The rate and extent of photolytic degradation are influenced by factors such as sunlight intensity, water depth, and the presence of other substances in the water. mdpi.com

While specific studies on the photolytic degradation of this compound are limited, the behavior of related nitroaromatic and anthraquinone (B42736) compounds provides insight into potential pathways. The process can occur through two primary mechanisms:

Direct Photolysis: The this compound molecule directly absorbs solar radiation, leading to its decomposition.

Indirect Photolysis: Other substances in the environment, known as photosensitizers (e.g., dissolved organic matter), absorb light and produce reactive oxygen species (ROS) like hydroxyl radicals (•OH) that then attack the this compound molecule.

The degradation of anthraquinone dyes often involves the cleavage of the core ring structure. For this compound, photolysis could potentially lead to the reduction of the nitro groups to amino groups or their complete removal (denitration). Subsequent reactions may involve hydroxylation of the aromatic rings, followed by ring opening to form smaller, more biodegradable organic acids. The aqueous photolysis half-life for some related compounds can be very rapid, sometimes less than an hour under optimal conditions. piat.org.nz

In addition to photolysis, this compound can undergo chemical oxidation and reduction in various environmental compartments. The electron-withdrawing nature of the two nitro groups makes the aromatic rings of this compound resistant to oxidative degradation. asm.org However, strong oxidizing agents found in some contaminated environments or used in advanced oxidation processes (AOPs) like Fenton oxidation can degrade these compounds. nih.govslideshare.net These processes generate highly reactive hydroxyl radicals that can non-selectively attack the molecule, leading to mineralization.

Conversely, the nitro groups are susceptible to reduction under anaerobic or reducing conditions, which are common in sediments and some groundwater systems. Chemical reduction can transform the nitro groups (-NO2) into nitroso (-NO), hydroxylamino (-NHOH), and ultimately amino (-NH2) groups. This process significantly alters the properties and toxicity of the original molecule. nih.gov The resulting aminoanthraquinone derivatives may be more amenable to further degradation or may bind to soil organic matter. nih.gov Redox-active minerals, such as iron sulfides, can facilitate these reduction reactions in the environment.

Biotic Degradation Processes

Biotic degradation, mediated by microorganisms, is a critical pathway for the transformation and potential mineralization of organic pollutants. slideshare.net While many synthetic dyes are designed to be resistant to microbial attack, various bacteria and fungi have evolved enzymatic systems capable of breaking them down. asm.orgnih.gov

Anthraquinone dyes are generally more resistant to biodegradation than other classes of dyes like azo dyes due to their complex and stable fused ring structure. nih.govnih.gov However, a number of microbial species have been identified that can decolorize and degrade anthraquinone-based dyes. semanticscholar.org The degradation process is often a complex interplay of adsorption to the microbial cell surface and subsequent enzymatic breakdown. researchgate.net

Microbial degradation can occur under both aerobic and anaerobic conditions:

Anaerobic Degradation: Under anaerobic conditions, the primary mechanism is often the reduction of the chromophoric groups. frontiersin.org For this compound, this would likely involve nitroreductase enzymes that reduce the nitro groups to amino groups, leading to the formation of 2,7-diaminoanthraquinone (B1616665). slideshare.net This initial reduction step often results in decolorization but may not lead to the complete breakdown of the anthraquinone core.

Aerobic Degradation: Aerobic microorganisms utilize oxygenases to initiate the breakdown of aromatic rings. slideshare.net The degradation of the central anthraquinone structure is challenging, but some fungi, particularly white-rot fungi, produce powerful extracellular enzymes like laccases and peroxidases that can oxidize the aromatic rings, leading to ring cleavage. nih.gov Complete mineralization converts the organic compound into carbon dioxide, water, and inorganic ions. slideshare.net In many cases, a combination of anaerobic and aerobic stages is most effective for complete degradation. frontiersin.org

| Degradation Condition | Key Microbial Process | Primary Transformation of this compound |

| Anaerobic | Enzymatic Reduction (Nitroreductases) | Reduction of nitro groups to amino groups. |

| Aerobic | Enzymatic Oxidation (Oxygenases, Peroxidases) | Hydroxylation and cleavage of the aromatic rings. |

Identifying the intermediate metabolites is key to elucidating the biodegradation pathway of this compound. Based on studies of related compounds, a plausible degradation pathway can be proposed.

Under anaerobic conditions, the initial step is the sequential reduction of the nitro groups.

Proposed Anaerobic Pathway: this compound → 2-Amino-7-nitroanthraquinone → 2,7-Diaminoanthraquinone

Following this initial reduction, aerobic degradation can proceed. The resulting 2,7-Diaminoanthraquinone can be attacked by hydroxylating enzymes. This can lead to the opening of the aromatic rings. For instance, studies on other anthraquinone dyes have identified metabolites that indicate the cleavage of the central ring structure. nih.gov Further degradation would break down these intermediates into smaller aliphatic acids (e.g., phthalic acid, benzoic acid derivatives), which can then enter central metabolic pathways and be completely mineralized to CO2 and H2O. nih.gov

| Putative Metabolite | Potential Formation Step |

| 2-Amino-7-nitroanthraquinone | Partial reduction of one nitro group. |

| 2,7-Diaminoanthraquinone | Complete reduction of both nitro groups. |

| Hydroxylated Anthraquinones | Aerobic enzymatic attack on the ring structure. |

| Phthalic Acid | Cleavage of the anthraquinone core. |

Advanced Analytical Methods for Environmental Monitoring of this compound

Effective environmental monitoring is essential to assess the extent of contamination and the progress of remediation efforts. biomerieux.cominsitugen.com Due to the complexity of environmental samples (water, soil, sediment) and the typically low concentrations of pollutants, highly sensitive and selective analytical methods are required. scirp.org

Several advanced analytical techniques are suitable for the detection and quantification of this compound and its degradation products:

High-Performance Liquid Chromatography (HPLC): HPLC is a cornerstone technique for separating complex mixtures. researchgate.net When coupled with a Diode Array Detector (DAD) or a UV-Vis detector, it can separate and quantify the parent compound and its colored metabolites. nih.govamecj.com Reversed-phase HPLC is most commonly employed for this purpose. researchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS): This is a powerful combination that provides both separation and highly sensitive and specific detection. nih.gov LC-MS and its tandem version (LC-MS/MS) are invaluable for identifying unknown degradation metabolites by providing information on their molecular weight and structure. researchgate.netnih.gov

Gas Chromatography-Mass Spectrometry (GC-MS): While less common for non-volatile compounds like anthraquinones, GC-MS can be used for smaller, more volatile degradation products or if the analytes are derivatized to increase their volatility. epa.gov It is particularly useful for identifying intermediates formed after ring cleavage. nih.gov

Sample preparation is a critical step before instrumental analysis. Techniques like Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) are commonly used to concentrate the analytes and remove interfering substances from the environmental matrix. nih.gov

| Analytical Technique | Principle | Application for this compound |

| HPLC-UV/DAD | Separation by chromatography, detection by UV-Vis absorbance. | Quantification of the parent compound and major colored metabolites. researchgate.netnih.gov |

| LC-MS/MS | Separation by chromatography, detection by mass-to-charge ratio. | Identification and quantification of parent compound and unknown metabolites at trace levels. researchgate.netnih.gov |

| GC-MS | Separation of volatile compounds by chromatography, detection by mass. | Identification of smaller, volatile degradation products. nih.govepa.gov |

Detection and Quantification of Degradation Products

The environmental transformation of this compound can lead to the formation of various degradation products, primarily through reductive pathways. Under anaerobic conditions, the nitro groups of this compound can be reduced to amino groups, leading to the formation of amino-substituted anthraquinones. A key transformation product is 2,7-diaminoanthraquinone, which results from the complete reduction of both nitro groups.

The detection and quantification of these degradation products are crucial for understanding the environmental fate and reactivity of the parent compound. Various analytical techniques are employed for this purpose, with chromatographic methods being the most common. The selection of a specific method often depends on the complexity of the environmental matrix and the concentration of the analytes.

Key Identified Degradation Products:

While specific comprehensive studies on the full range of degradation products of this compound in diverse environmental matrices are limited, the primary expected products from reductive processes include:

2-Amino-7-nitroanthraquinone: Formed through the partial reduction of one nitro group.

2,7-Diaminoanthraquinone: Formed through the complete reduction of both nitro groups.

Further degradation of the anthraquinone ring structure can lead to the formation of simpler aromatic compounds, though these pathways are less commonly characterized for this specific compound.

Chromatographic Techniques for Trace Analysis in Environmental Matrices

The analysis of this compound and its degradation products at trace levels in environmental samples such as soil and water necessitates highly sensitive and selective analytical methods. Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) coupled with mass spectrometry (MS), are the primary tools for this type of analysis.

High-Performance Liquid Chromatography (HPLC):

HPLC is a versatile and widely used technique for the analysis of non-volatile and thermally labile compounds like this compound and its amino-substituted degradation products.

Stationary Phases: Reversed-phase columns, such as C18, are commonly employed for the separation of these compounds. The nonpolar nature of the stationary phase allows for good retention and separation of the relatively nonpolar anthraquinone derivatives.

Mobile Phases: The mobile phase typically consists of a mixture of an organic solvent (e.g., acetonitrile (B52724) or methanol) and water, often with additives like formic acid or ammonium (B1175870) acetate (B1210297) to improve peak shape and ionization efficiency for mass spectrometry detection. Gradient elution, where the composition of the mobile phase is changed during the analysis, is frequently used to effectively separate compounds with a range of polarities.

Detection:

UV-Vis Detection: Diode Array Detectors (DAD) or Variable Wavelength Detectors (VWD) can be used for quantification, as anthraquinone derivatives typically exhibit strong absorbance in the ultraviolet-visible region.

Mass Spectrometry (MS) Detection: Coupling HPLC with a mass spectrometer (LC-MS or LC-MS/MS) provides high selectivity and sensitivity, allowing for the unambiguous identification and quantification of target analytes even in complex matrices. Electrospray ionization (ESI) is a common ionization technique for these compounds.

Gas Chromatography-Mass Spectrometry (GC-MS):

While less common for non-volatile compounds, GC-MS can be used for the analysis of some degradation products, particularly if they are derivatized to increase their volatility.

Derivatization: Amino groups of the degradation products can be derivatized (e.g., through acetylation or silylation) to make them more amenable to GC analysis.

Columns: Capillary columns with nonpolar or semi-polar stationary phases are typically used.

Detection: Mass spectrometry provides definitive identification based on the mass-to-charge ratio of the compound and its fragmentation pattern.

The selection between HPLC and GC-MS often depends on the specific degradation products being targeted and the nature of the environmental matrix. For a comprehensive analysis of both the parent compound and its polar degradation products, HPLC-MS is generally the preferred method.

| Analytical Technique | Stationary Phase/Column | Mobile Phase/Carrier Gas | Detection Method | Typical Analytes |

| HPLC | C18 | Acetonitrile/Water with additives | UV-Vis, MS, MS/MS | This compound, 2-Amino-7-nitroanthraquinone, 2,7-Diaminoanthraquinone |

| GC-MS | Capillary column (nonpolar/semi-polar) | Helium | Mass Spectrometry | Volatile degradation products (often after derivatization) |

Advanced Materials Science Applications of 2,7 Dinitroanthraquinone

Role in Organic Electronics and Semiconductor Materials

2,7-Dinitroanthraquinone belongs to the anthraquinone (B42736) class of organic compounds, which are recognized as promising structures for applications in organic electronics. nih.gov The electron-withdrawing nature of the nitro groups and the quinone core makes these molecules inherently electron-poor, a crucial characteristic for the development of specific types of semiconductor materials.

Organic field-effect transistors (OFETs) require semiconductor materials that can efficiently transport either positive charges (holes, in p-type semiconductors) or negative charges (electrons, in n-type semiconductors). N-type organic semiconductors are typically created by introducing specific impurities, known as dopants, into the crystal structure of a material. wevolver.com These dopants, often elements from group V of the periodic table like phosphorus or arsenic, provide extra electrons that become the primary charge carriers, enhancing the material's electrical conductivity. wevolver.com

Quinones, due to their high electron affinity, are promising candidates for n-type organic semiconductors. nih.gov The structure of this compound, with its two strong electron-withdrawing nitro groups, results in a low-lying Lowest Unoccupied Molecular Orbital (LUMO). This deep LUMO level is advantageous for n-type materials as it facilitates efficient injection of electrons from the electrodes into the semiconductor. nih.gov The development of materials like dinitroanthraquinones is part of a broader strategy to create organic semiconductors that are stable and function effectively in air, as their low-lying energy levels can help prevent oxidation. nih.gov While many organic semiconductors are susceptible to degradation in the presence of oxygen and water, appropriately designed electron-poor materials can exhibit enhanced stability.

The performance of an organic semiconductor is heavily dependent on its ability to transport charges, a property quantified by charge carrier mobility. For n-type materials, this is the electron mobility. This mobility is influenced by the molecular structure of the compound and its packing in the solid state. Efficient intermolecular interactions, such as π-π stacking, are essential for creating pathways for electrons to move through the material. nih.gov

While specific charge transport data for this compound is not extensively detailed in the provided context, research on related anthraquinone derivatives provides insight into the potential of this class of materials. For instance, studies on 2,6-diamino anthraquinone have explored its conduction mechanisms, identifying transitions between ohmic conduction at low voltages and space-charge-limited conduction at higher voltages. icm.edu.plbibliotekanauki.pl Such studies help in understanding trapping sites and charge carrier densities. icm.edu.plbibliotekanauki.pl In other advanced quinone-based semiconductors designed for n-type transistors, high electron mobilities have been achieved. For example, a benzo[1,2-b:4,5-b']dithiophene-4,8-dione derivative demonstrated good n-type characteristics with an electron mobility of 0.15 cm² V⁻¹ s⁻¹ under vacuum and over 0.1 cm² V⁻¹ s⁻¹ in air. nih.gov These findings underscore the potential of quinone-based architectures, including dinitroanthraquinones, to achieve high-performance charge transport.

Table 1: Performance of a Representative Quinone-Based n-type OFET

| Parameter | Value | Condition |

|---|---|---|

| Electron Mobility | 0.15 cm² V⁻¹ s⁻¹ | Under Vacuum |

| Electron Mobility | >0.1 cm² V⁻¹ s⁻¹ | In Air |

Data based on a benzo[1,2-b:4,5-b']dithiophene-4,8-dione derivative, illustrating the potential of quinone-based n-type materials. nih.gov

Application in Energy Storage Systems

Organic electrode materials are gaining attention for energy storage due to their reliance on abundant elements, structural diversity, and potential for sustainability. acs.org Anthraquinone and its derivatives have been identified as highly promising lead structures for these applications. nih.gov

Nitroaromatic compounds, including dinitroanthraquinones, are being explored as high-energy-density organic cathode materials for lithium primary batteries. acs.org The energy density of a battery is determined by its specific capacity (the amount of charge it can store per unit mass) and its voltage. A significant advantage of compounds like dinitroanthraquinones is the presence of multiple electrochemically active sites within a single molecule.

Research on 1,5-dinitroanthraquinone, a close isomer of this compound, has demonstrated the immense potential of this material class. This compound functions as an organic cathode material that achieves an ultrahigh specific capacity of 1321 mAh g⁻¹ at a high voltage of approximately 2.62 V. acs.org This performance corresponds to a theoretical energy density of 3400 Wh kg⁻¹, a value that surpasses the electrode materials used in many commercial lithium batteries. acs.org This high performance is attributed to the multielectron reactions that the nitro and carbonyl groups undergo during the battery's discharge process. acs.org

Table 2: Electrochemical Performance of 1,5-Dinitroanthraquinone Cathode Material

| Performance Metric | Value |

|---|---|

| Specific Capacity | 1321 mAh g⁻¹ |

| Average Voltage | ~2.62 V |

| Calculated Energy Density | 3400 Wh kg⁻¹ |

This data for the 1,5-isomer highlights the high-energy potential of dinitroanthraquinone-based cathodes. acs.org

The high specific capacity of dinitroanthraquinone-based cathodes stems from their ability to act as multielectron reaction centers. acs.org Both the nitro groups (-NO₂) and the carbonyl groups (C=O) on the anthraquinone framework are electrochemically active.

In the presence of a suitable electrolyte, such as one containing fluoroethylene carbonate (FEC), these groups can undergo deep reduction, involving the transfer of multiple electrons per functional group. acs.org Specifically, the two nitro groups can experience a six-electron reduction, transforming them into amine groups (-NH₂). Simultaneously, the two carbonyl groups can undergo a four-electron reduction to become methylene (B1212753) groups (-CH₂-). acs.org This cumulative ten-electron reduction per molecule of dinitroanthraquinone is the source of its exceptionally high specific capacity. This strategy of utilizing organic molecules with dual-type redox centers provides an effective pathway for designing next-generation, high-energy-density battery systems. acs.org

Precursor in the Synthesis of Specialty Chemical Materials

Beyond its direct applications in electronics and energy storage, this compound also serves as a valuable precursor in the synthesis of other specialty chemicals. Its chemical structure, featuring reactive nitro groups, allows it to be a starting point for creating new molecules with tailored properties.

A primary example of its use as a precursor is in the synthesis of 2,7-diaminoanthraquinone (B1616665). The nitro groups on the aromatic ring can be chemically reduced to form amino groups. This transformation is a standard and important reaction in organic chemistry that converts an electron-poor dinitro compound into an electron-rich diamino compound, which has different electronic and chemical properties. The successful conversion of this compound into the corresponding diaminoanthraquinone has historically been used as a definitive method to prove the constitution and purity of the starting material. google.com This diamino derivative can then be used in the synthesis of dyes, pigments, and other functional organic materials.

Table 3: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 1,5-Dinitroanthraquinone |

| 2,7-Diaminoanthraquinone |

| 2,6-Diamino anthraquinone |

| Phosphorus |

| Arsenic |

| Fluoroethylene carbonate |

Dyestuff and Pigment Research

While this compound itself is not used directly as a dye, it is a crucial intermediate in the creation of anthraquinone-based colorants. The nitro groups can be readily reduced to amino groups, transforming the molecule into 2,7-diaminoanthraquinone. google.com This diamino derivative is a foundational block for a range of dyes. Anthraquinone dyes are known for their structural diversity and excellent light fastness. wikipedia.org

The general pathway involves the chemical reduction of the two nitro groups (-NO₂) to amino groups (-NH₂). This transformation is a critical step as the resulting 2,7-diaminoanthraquinone possesses nucleophilic amino groups that can undergo a variety of subsequent reactions to build larger, more complex, and colorful molecules.

Key Transformation and Subsequent Reactions:

Reduction: The conversion of this compound to 2,7-diaminoanthraquinone is a fundamental step. This process makes the anthraquinone core more electron-rich and shifts its absorption spectrum.

Diazotization: The resulting amino groups can be converted into diazonium salts. These salts are highly reactive intermediates that can be coupled with other aromatic compounds (coupling components) to form azo-anthraquinone hybrid dyes. Such dyes combine the stability of the anthraquinone structure with the strong color of the azo chromophore. mdpi.com

Condensation: The amino groups can also react with other molecules through condensation reactions to create more elaborate structures, further modifying the color and properties of the final dyestuff.

Research has explored the incorporation of various aminoanthraquinone derivatives into azo chromophores to produce dyes with high light fastness, with colors ranging from yellow to red and green. mdpi.com The 2,7-substitution pattern influences the final color and properties of the dye, distinguishing it from other isomers like the 1,5- or 1,8-derivatives. google.comgoogle.com

Table 1: Key Intermediates in Anthraquinone Dye Synthesis

Advanced Intermediates for Complex Organic Synthesis

Beyond the realm of traditional dyes, this compound serves as a valuable intermediate for more complex and functional organic molecules. The anthraquinone scaffold is a common structural motif in many biologically active natural products and functional materials. Synthetic strategies often rely on the functionalization of the anthraquinone core to build these intricate structures. nih.gov

The chemical reactivity of the nitro groups allows for their conversion into other functional groups, which is a key strategy in multi-step organic synthesis. The reduction to amines is the most common transformation, yielding 2,7-diaminoanthraquinone. This derivative is not only a precursor for dyes but also for synthesizing more advanced materials. For example, diaminoanthraquinones can be used to construct aza-anthraquinone molecules, which are rare nitrogen-containing natural products. nih.gov

Furthermore, the amino groups of 2,7-diaminoanthraquinone can be modified to create ligands for metal complexes or to be incorporated as monomers in the synthesis of high-performance polymers. The rigid and planar structure of the anthraquinone unit can impart desirable thermal stability and electronic properties to these materials.

Table 2: Synthetic Utility of this compound Derivatives

The synthesis of complex natural products containing the anthraquinone core often involves strategic manipulations of functional groups on the ring system. nih.gov Starting with a pre-functionalized anthraquinone like this compound can provide a more direct route to these targets compared to building the ring system from scratch. The nitro groups can be carried through several synthetic steps before being converted to the desired functionality at a later stage, demonstrating their utility as masked functional groups.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for producing 2,7-dinitroanthraquinone, and how do reaction conditions influence product purity?

- Methodological Answer : this compound is synthesized via nitration of anthraquinone using mixed acids (e.g., HNO₃/H₂SO₄). Reaction temperature (60–100°C) and acid concentration critically determine regioselectivity. For example, higher HNO₃ concentrations favor dinitration but may increase byproducts like 1,5- or 1,8-isomers. Post-synthesis purification via solvent recrystallization (e.g., cyclohexane or acetonitrile at 100–150°C) can isolate the 2,7-isomer .

Q. How can researchers optimize analytical methods (e.g., HPLC, DSC) to distinguish this compound from structural isomers?